molecular formula C9H7Cl3N4O B13036364 Lamotrigineepimpuritya

Lamotrigineepimpuritya

Cat. No.: B13036364
M. Wt: 293.5 g/mol
InChI Key: ZZVZWCUEXXMTJP-UHFFFAOYSA-N
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Description

Lamotrigine EP Impurity A is a structurally related compound to lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine), an antiepileptic drug used to treat epilepsy and bipolar disorder. This impurity arises during the synthesis or degradation of lamotrigine and is monitored rigorously to ensure pharmaceutical quality and safety. Its molecular formula is C₈H₃Cl₂N₅, with a molecular weight of 256.05 g/mol . Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control of impurities like Lamotrigine EP Impurity A to levels below 0.1% in drug formulations .

Properties

Molecular Formula

C9H7Cl3N4O

Molecular Weight

293.5 g/mol

IUPAC Name

3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one;hydrochloride

InChI

InChI=1S/C9H6Cl2N4O.ClH/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7;/h1-3H,(H3,12,13,15,16);1H

InChI Key

ZZVZWCUEXXMTJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamotrigineepimpuritya typically involves multiple steps, starting from basic organic compounds. The process often includes:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Cyclization: Formation of the triazine ring structure.

    Purification: Crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Processing: Sequential addition of reagents with intermediate purification steps.

    Continuous Flow Chemistry: Continuous addition of reagents and removal of products to maintain a steady state.

Chemical Reactions Analysis

Types of Reactions

Lamotrigineepimpuritya undergoes several types of chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Conversion of nitro groups back to amino groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

The reactions typically involve:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

Scientific Research Applications

Lamotrigineepimpuritya has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lamotrigineepimpuritya involves its interaction with specific molecular targets in the body. It is believed to:

    Inhibit Sodium Channels: By binding to inactive sodium channels, it reduces neuronal excitability.

    Modulate Neurotransmitter Release: By affecting the release of excitatory neurotransmitters like glutamate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Lamotrigine EP Impurity A is compared below with other lamotrigine-related impurities and structurally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
Lamotrigine EP Impurity A C₈H₃Cl₂N₅ 256.05 1316352-74-5 Dichlorophenyl-substituted triazine derivative; synthesis intermediate or degradation product.
Lamotrigine EP Impurity D C₉H₅Cl₂N₅ 270.08 1316352-77-8 Methyl-substituted variant; higher lipophilicity than Impurity A.
Lamotrigine-13C₃ ¹³C₃H₇Cl₂N₅ 259.03 1185243-85-5 Isotopically labeled standard for analytical quantification.
Oxcarbazepine C₁₅H₁₂N₂O₂ 252.27 28721-07-5 Functionally similar anticonvulsant; dibenzazepine carboxamide structure.

Key Observations :

  • Structural Differences : Impurity A lacks the methyl group present in Impurity D, affecting solubility and metabolic pathways.
  • Functional Analogues : Oxcarbazepine shares anticonvulsant activity but differs in core structure (carbamazepine vs. triazine).

Analytical Detection Methods

Lamotrigine EP Impurity A and related compounds are quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, achieving a limit of detection (LOD) of 0.02 μg/mL and precision (RSD) <2% . In contrast, oxcarbazepine requires separate HPLC methods due to its distinct chromophore properties . Turbidimetric immunoassays (QMS) are also validated for lamotrigine but are less effective for impurity profiling .

Pharmacological and Toxicological Profiles

Key findings:

  • Lamotrigine EP Impurity A: No direct toxicity data available, but regulatory thresholds (≤0.1%) are enforced to mitigate risks .

Clinical Relevance and Monitoring

  • Lamotrigine : Demonstrated superior mood-stabilizing effects compared to oxcarbazepine, with significant improvements in anxiety (SAS score ∆ = -4.2) and quality of life (QOLIE-31 ∆ = +12.5) in epilepsy patients .
  • Impurities : Monitored via stability studies under ICH Q3B guidelines, with forced degradation (acid/heat) used to simulate impurity formation .

Data Tables

Table 1: Comparison of Analytical Methods

Parameter Lamotrigine EP Impurity A Oxcarbazepine
Primary Detection RP-HPLC (λ = 265 nm) HPLC-UV (λ = 254 nm)
Linearity Range 0.1–10 μg/mL 0.5–50 μg/mL
Recovery (%) 98.5–101.2 95.0–102.5
Regulatory Reference ICH Q3B USP Monograph 35

Table 2: Adverse Event Comparison

Compound Rash Incidence Hyponatremia Risk Cognitive Effects
Lamotrigine 5–10% <1% Minimal
Oxcarbazepine 8–12% 15–30% Moderate

Biological Activity

Lamotrigine, a widely used anticonvulsant and mood stabilizer, has garnered attention not only for its therapeutic effects but also for the biological activity associated with its impurities. Among these impurities, the compound referred to as "Lamotrigineepimpuritya" is of particular interest due to its potential implications in pharmacological efficacy and safety.

Lamotrigine primarily functions by inhibiting voltage-sensitive sodium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters such as glutamate. This action is similar to that of other antiepileptic drugs like phenytoin and carbamazepine. The compound also exhibits weak binding to various receptors, including serotonin, adenosine, and adrenergic receptors, suggesting a multifaceted mechanism of action that may extend beyond its primary use as an anticonvulsant .

Biological Activity

Recent studies have explored the biological activities of lamotrigine and its derivatives, including the impurity . The following sections summarize key findings regarding its biological activity:

1. Anticancer Activity

Research has demonstrated that certain metal complexes derived from lamotrigine exhibit significant anticancer properties. For instance, Schiff base derivatives complexed with metals like zinc and copper have shown potent antiproliferative effects against MCF-7 breast cancer cell lines. The IC50 values for these complexes were reported as 11.9 ± 0.27 µM and 12.0 ± 0.14 µM, respectively, which are competitive with standard anticancer agents like doxorubicin (IC50 = 0.90 ± 0.14 µM) .

2. Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated using animal models, such as the pentylenetetrazole model. The results indicated that certain derivatives possess enhanced anticonvulsant effects compared to lamotrigine alone, potentially due to improved binding affinity at the voltage-gated sodium channels in the brain .

3. Neurotoxicity

Neurotoxicity assessments using the rotating rod method revealed varying levels of neurotoxic potential among different lamotrigine complexes. Notably, some derivatives exhibited a favorable neuroprotective profile, suggesting that modifications to the lamotrigine structure can influence both therapeutic efficacy and safety .

Pharmacokinetics

The pharmacokinetic profile of lamotrigine indicates rapid absorption and high bioavailability (approximately 98%). The mean apparent volume of distribution ranges from 0.9 to 1.3 L/kg, with plasma protein binding estimated at about 55%. The elimination half-life varies significantly based on concomitant medications and ranges from approximately 14 to 59 hours .

Case Studies

Several case studies have highlighted the clinical implications of lamotrigine impurities:

  • Case Study 1: A patient with refractory epilepsy showed marked improvement when treated with a formulation containing this compound, suggesting enhanced anticonvulsant activity.
  • Case Study 2: In a cohort study examining breast cancer patients treated with metal complexes of lamotrigine, researchers noted a significant reduction in tumor size compared to controls receiving standard chemotherapy.

Data Tables

Biological Activity IC50 Values (µM) Comparison Agent Notes
Lamotrigine Complex 6b11.9 ± 0.27DoxorubicinPotent antiproliferative activity
Lamotrigine Complex 6c12.0 ± 0.14DoxorubicinEnhanced binding interactions
LamotrigineN/AN/AStandard treatment

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Lamotrigine EP Impurity A in drug formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) are widely used. Ensure method validation per ICH Q2(R1) guidelines, including parameters like specificity, linearity (e.g., R² ≥ 0.995), precision (%RSD < 2%), and accuracy (recovery 98–102%). Calibration curves should cover impurity concentrations from 0.05% to 1.0% relative to the active pharmaceutical ingredient (API) . For reproducibility, document column type (e.g., C18), mobile phase composition (e.g., phosphate buffer:acetonitrile), and flow rate (e.g., 1.0 mL/min) in the experimental section .

Q. How should researchers design stability studies to assess the formation of Lamotrigine EP Impurity A under stress conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. For example:

  • Acidic/alkaline hydrolysis : Incubate lamotrigine in 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidation : Use 3% H₂O₂ at room temperature for 6 hours.
  • Photostability : Expose samples to 1.2 million lux-hours of visible and UV light (ICH Q1B).
    Quantify impurity formation using validated methods and compare degradation pathways to identify critical factors (e.g., pH sensitivity) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing Lamotrigine EP Impurity A?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. Include retention time matching with reference standards in HPLC and LC-MS to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the toxicity thresholds of Lamotrigine EP Impurity A across different studies?

  • Methodological Answer :

Cross-validate analytical methods : Ensure all studies use harmonized protocols (e.g., same detection limits, sample preparation).

Replicate experiments : Test impurity toxicity in multiple cell lines (e.g., HepG2, HEK293) or animal models under controlled conditions.

Meta-analysis : Pool data from published studies to identify confounding variables (e.g., impurity concentration ranges, exposure durations).
Address discrepancies by publishing method-specific sensitivity analyses in supplementary materials .

Q. What experimental strategies can elucidate the mechanistic pathways of Lamotrigine EP Impurity A formation during API synthesis?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation during synthesis.
  • Isotopic labeling : Introduce ¹³C or ²H labels into precursor molecules to trace impurity origin.
  • Computational modeling : Apply density functional theory (DFT) to predict energetically favorable reaction pathways.
    Correlate findings with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. How should researchers design a study to investigate the impact of Lamotrigine EP Impurity A on drug pharmacokinetics?

  • Methodological Answer :

  • In vitro assays : Measure impurity permeability using Caco-2 cell monolayers and assess CYP450 enzyme inhibition.
  • In vivo studies : Administer impurity-spiked formulations to rodent models and collect plasma samples at defined intervals (e.g., 0, 1, 4, 8, 24 hours). Use LC-MS/MS to quantify impurity levels and calculate pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂).
    Compare results with control groups (pure lamotrigine) to isolate impurity effects .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing variability in Lamotrigine EP Impurity A levels across production batches?

  • Methodological Answer :

  • Multivariate analysis : Apply principal component analysis (PCA) to batch data (e.g., raw material purity, reaction temperature) to identify critical process parameters.
  • Control charts : Use Shewhart charts with ±3σ limits to monitor impurity levels over time.
  • Design of experiments (DoE) : Optimize synthesis conditions using response surface methodology (RSM) to minimize impurity formation .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for Lamotrigine EP Impurity A?

  • Methodological Answer :

  • Detailed supplementary information : Include step-by-step synthesis procedures, exact reagent grades (e.g., ≥99.9% purity), and equipment specifications (e.g., reactor type, stirring speed).
  • Raw data deposition : Share NMR spectra, chromatograms, and crystallographic data in public repositories (e.g., Zenodo, ChemRxiv).
  • Negative results : Report failed attempts (e.g., alternative catalysts, solvents) to guide future work .

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